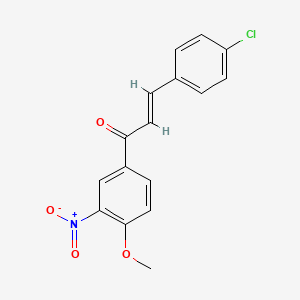
5-(aminosulfonyl)-N-isobutyl-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonylated compounds, including derivatives similar to 5-(aminosulfonyl)-N-isobutyl-2-methylbenzamide, often involves copper-mediated aminosulfonylation reactions. These processes utilize sulfinate sodium and Cu(NO3)2·3H2O to produce sulfonylated lactams, showcasing a broad functional group tolerance and moderate to good yields. Such methods are noted for using easily available sulfone reagents and are characterized by ease of operation (Wang et al., 2019).
Molecular Structure Analysis
The molecular and electronic structure of compounds similar to 5-(aminosulfonyl)-N-isobutyl-2-methylbenzamide has been elucidated through X-ray single crystal diffraction and quantum chemical calculations. These studies provide insights into the spatial arrangement of molecules and the influence of sterically hindered groups on molecular properties. Intramolecular hydrogen bonds play a significant role in the stability and reactivity of these molecules (Rublova et al., 2017).
Chemical Reactions and Properties
The reactivity of sulfonyl compounds involves various chemical transformations, including nucleophilic substitution reactions that are foundational in synthesizing 5-sulfamoyl derivatives with salidiuretic activity. These processes highlight the importance of sulfonyl groups in facilitating reactions that lead to compounds with significant biological activities (Sturm et al., 1983).
Wissenschaftliche Forschungsanwendungen
DNA Repair and Regulation
Studies on compounds such as 3-aminobenzamide, a related aminosulfonyl benzamide, have explored its role in DNA repair processes. It has been used to investigate the regulatory role of poly(ADP-ribose) in DNA repair mechanisms. High concentrations of 3-aminobenzamide have been shown to influence DNA break frequencies and repair replication, highlighting the compound's complex cellular effects (Cleaver, Milam, & Morgan, 1985).
Antifungal and Antibacterial Activity
Research into the antibacterial and surface activity of 1,2,4-triazole derivatives, which include aminosulfonyl groups similar to the one in 5-(aminosulfonyl)-N-isobutyl-2-methylbenzamide, has shown promising biological activity. These compounds have demonstrated antimicrobial properties and potential as surface active agents (El-Sayed, 2006).
Synthesis and Chemical Reactions
The synthesis and chemical reactions involving sulfonylated compounds have been a focus of several studies. For example, the copper-mediated aminosulfonylation of 2-vinylbenzamide with sodium sulfinates to produce sulfonylated lactams has been reported, showcasing methods to create complex molecules involving aminosulfonyl groups (Wang et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-N-(2-methylpropyl)-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-8(2)7-14-12(15)11-6-10(18(13,16)17)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCZZFXKIVMMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-methylpropyl)-5-sulfamoylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5501314.png)
![2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B5501328.png)

![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5501344.png)
![2-(4-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5501349.png)

![1-benzyl-5-{4-[3-(4-methylphenoxy)propoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5501357.png)
![3-(6-bromo-2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5501363.png)
![2-{2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenoxy}ethanol](/img/structure/B5501366.png)
![N-[1-(methoxymethyl)cyclopentyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5501378.png)


![methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate](/img/structure/B5501435.png)
![(3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501438.png)